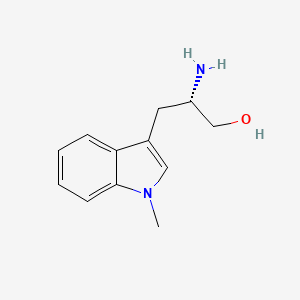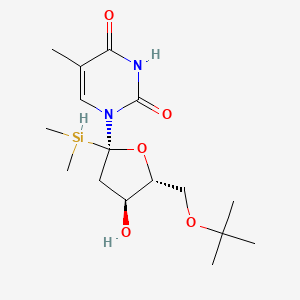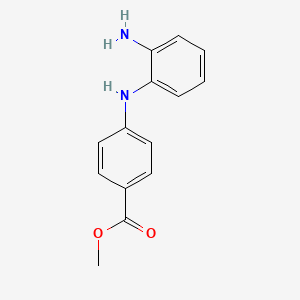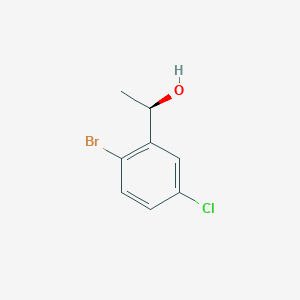
(1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol
概要
説明
(1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol: is an organic compound that belongs to the class of halogenated phenyl ethanols. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a hydroxyl group attached to an ethanolic chain. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol typically involves the halogenation of a phenyl ethanol precursor. One common method is the bromination and chlorination of phenyl ethanol using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the halogenation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions: (1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a simpler phenyl ethanol derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of 2-bromo-5-chlorobenzaldehyde or 2-bromo-5-chlorobenzophenone.
Reduction: Formation of 2-bromo-5-chlorophenylmethanol.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
科学的研究の応用
(1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of halogen atoms and the hydroxyl group allows it to form hydrogen bonds and halogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
- (1R)-1-(2-Bromo-4-Chlorophenyl)Ethanol
- (1R)-1-(2-Bromo-5-Fluorophenyl)Ethanol
- (1R)-1-(2-Chloro-5-Bromophenyl)Ethanol
Comparison:
- Uniqueness: (1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol is unique due to its specific arrangement of bromine and chlorine atoms on the phenyl ring. This specific halogenation pattern can result in distinct chemical and biological properties compared to other similar compounds.
- Reactivity: The presence of both bromine and chlorine atoms can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
455957-88-7 |
|---|---|
分子式 |
C8H8BrClO |
分子量 |
235.50 g/mol |
IUPAC名 |
(1R)-1-(2-bromo-5-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m1/s1 |
InChIキー |
HKYNVWVJIOXCQX-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)Br)O |
正規SMILES |
CC(C1=C(C=CC(=C1)Cl)Br)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
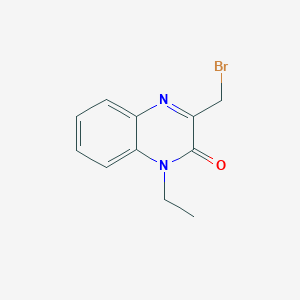
![Spiro[1H-indene-1,4'-piperidine],1'-[[4-(bromomethyl)phenyl]methyl]-](/img/structure/B8393773.png)
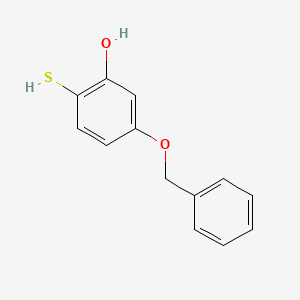
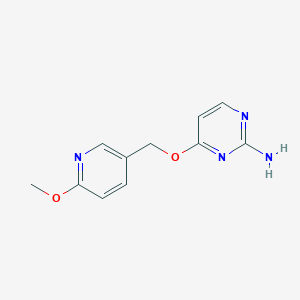
![(2S)-2-({[benzyl(methyl)amino]carbonyl}amino)-3,3-dimethylbutanoic Acid](/img/structure/B8393792.png)
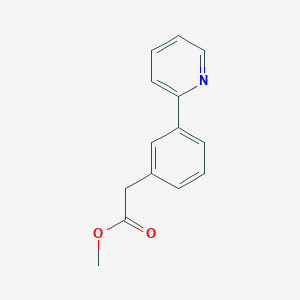


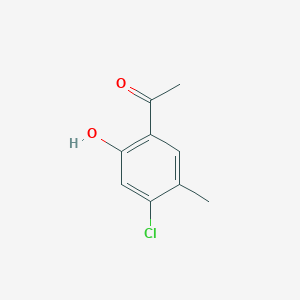
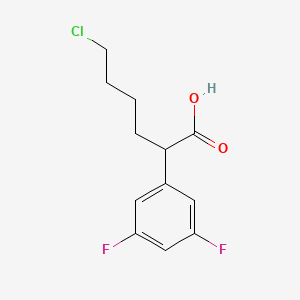
![2-[2-(Dimethylamino)ethyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one](/img/structure/B8393831.png)
